2-Bromo-4-(dimethylamino)-3-fluorobenzoic acid
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Overview
Description
2-Bromo-4-(dimethylamino)-3-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids. It is characterized by the presence of bromine, dimethylamino, and fluorine substituents on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(dimethylamino)-3-fluorobenzoic acid typically involves multi-step organic reactions. One common method includes the bromination of 4-(dimethylamino)-3-fluorobenzoic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and continuous flow systems. The reaction conditions are carefully monitored to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(dimethylamino)-3-fluorobenzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The dimethylamino group can be oxidized to form N-oxides.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzoic acids depending on the nucleophile used.
Oxidation Reactions: N-oxides of the dimethylamino group.
Reduction Reactions: Alcohols or aldehydes derived from the carboxylic acid group.
Scientific Research Applications
2-Bromo-4-(dimethylamino)-3-fluorobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly as a precursor to active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(dimethylamino)-3-fluorobenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the dimethylamino group can enhance its binding affinity to certain proteins, while the bromine and fluorine atoms can influence its electronic properties and reactivity.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-fluorobenzoic acid: Lacks the dimethylamino group, resulting in different reactivity and applications.
4-(Dimethylamino)-3-fluorobenzoic acid: Lacks the bromine atom, affecting its substitution reactions.
2-Bromo-4-(dimethylamino)benzoic acid: Lacks the fluorine atom, altering its electronic properties.
Uniqueness
2-Bromo-4-(dimethylamino)-3-fluorobenzoic acid is unique due to the combination of bromine, dimethylamino, and fluorine substituents. This combination imparts distinct electronic and steric properties, making it a versatile compound for various chemical transformations and applications.
Properties
Molecular Formula |
C9H9BrFNO2 |
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Molecular Weight |
262.08 g/mol |
IUPAC Name |
2-bromo-4-(dimethylamino)-3-fluorobenzoic acid |
InChI |
InChI=1S/C9H9BrFNO2/c1-12(2)6-4-3-5(9(13)14)7(10)8(6)11/h3-4H,1-2H3,(H,13,14) |
InChI Key |
CGYZPIFAUGIZLO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C(=C(C=C1)C(=O)O)Br)F |
Origin of Product |
United States |
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